Tyr-Pro-Mmp-Phe-NH
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Overview
Description
The compound “Tyr-Pro-Mmp-Phe-NH” is a tetrapeptide that belongs to the family of endomorphins. Endomorphins are endogenous opioid peptides with high affinity and selectivity for the μ-opioid receptor. These peptides play a crucial role in various physiological processes, including pain perception, stress response, and reward mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “Tyr-Pro-Mmp-Phe-NH” can be achieved through a combination of enzymatic and chemical methods. One efficient method involves the use of solvent-stable proteases in an organic-aqueous biphasic system. The synthesis begins with the preparation of peptide Boc-Trp-Phe-NH2 using the solvent-stable protease WQ9-2 in a 20% methanol medium. This intermediate is then coupled with Boc-Tyr-Pro-OH using the mixed carbonic anhydride method to form the tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH2. The final product, “this compound,” is obtained by removing the Boc group with trifluoroacetic acid .
Industrial Production Methods: Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The use of high-speed countercurrent chromatography (HSCCC) for purification ensures a high yield and purity of the final product. The process is designed to be efficient, productive, and environmentally friendly, with minimal side-chain protection and simple purification steps .
Chemical Reactions Analysis
Types of Reactions: “Tyr-Pro-Mmp-Phe-NH” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioactivity, and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of “this compound” include trifluoroacetic acid for deprotection, mixed carbonic anhydride for coupling, and various proteases for enzymatic reactions. The reactions are typically carried out in organic-aqueous biphasic systems to optimize yield and purity .
Major Products Formed: The major products formed from the reactions involving “this compound” include various analogs with modified amino acid residues. These analogs exhibit improved pharmacological properties, such as enhanced receptor affinity and reduced side effects .
Scientific Research Applications
“Tyr-Pro-Mmp-Phe-NH” has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and modification techniques. In biology, it serves as a tool for investigating the role of endogenous opioid peptides in physiological processes. In medicine, “this compound” is explored for its potential as an analgesic with fewer side effects compared to traditional opioids. Additionally, it has applications in the development of functional foods with health-promoting effects .
Mechanism of Action
The mechanism of action of “Tyr-Pro-Mmp-Phe-NH” involves its interaction with the μ-opioid receptor. Upon binding to the receptor, the peptide activates intracellular signaling pathways, leading to the inhibition of pain signals and modulation of stress responses. The molecular targets include various intracellular molecules such as nuclear factor kappa-B and nitric oxide, which play a role in the regulation of pain and inflammation .
Comparison with Similar Compounds
“Tyr-Pro-Mmp-Phe-NH” is unique among endomorphins due to its specific amino acid sequence and modifications. Similar compounds include endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), which also exhibit high affinity for the μ-opioid receptor but differ in their amino acid composition and pharmacological properties. The modifications in “this compound” enhance its stability and bioactivity, making it a promising candidate for therapeutic applications .
List of Similar Compounds
- Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2)
- Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2)
- Rubiscolin-6 (Tyr-Pro-Leu-Asp-Leu-Phe)
- Taphalgin (H-Tyr-D-Arg-Phe-Gly-NH2)
Properties
Molecular Formula |
C33H39N5O5 |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H39N5O5/c1-21-8-5-6-11-24(21)20-28(31(41)36-27(30(35)40)19-22-9-3-2-4-10-22)37-32(42)29-12-7-17-38(29)33(43)26(34)18-23-13-15-25(39)16-14-23/h2-6,8-11,13-16,26-29,39H,7,12,17-20,34H2,1H3,(H2,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1 |
InChI Key |
LJUZIHDRCVUPHL-DZUOILHNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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